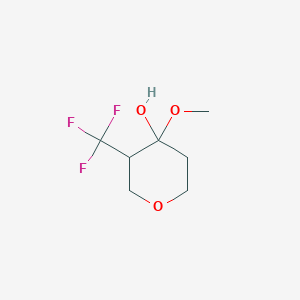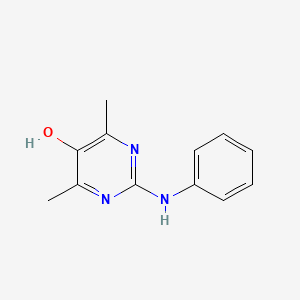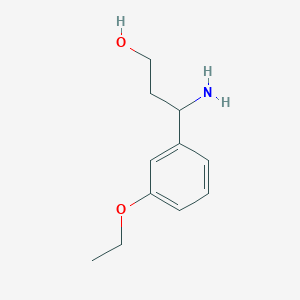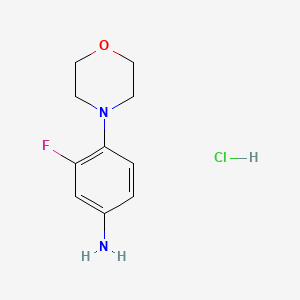
3-Fluor-4-morpholinoanilin-Hydrochlorid
Übersicht
Beschreibung
3-Fluoro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O. It belongs to the aniline and amine class of chemicals. This compound is known for its significance as an intermediate in the synthesis of various pharmaceuticals, including the antibiotic drug linezolid.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-morpholinoaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals.
Biology: Its derivatives have shown potential antimicrobial and anticancer activities
Medicine: Key intermediate in the synthesis of linezolid, an antibiotic.
Industry: Utilized in the production of carbon nanodots and organic light-emitting diodes (OLEDs).
Wirkmechanismus
Target of Action
3-Fluoro-4-morpholinoaniline hydrochloride is an important intermediate of the antibiotic drug linezolid . It is known to interact with bacterial topoisomerase II gyrase A, a key enzyme involved in DNA replication . This interaction inhibits the function of the enzyme, thereby disrupting bacterial growth .
Mode of Action
The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline hydrochloride reacts with aldehyde to form Schiff bases . These Schiff bases are known to inhibit biofilm formation, showing better inhibition than linezolid .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A . This interaction disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . As a result, bacterial growth is inhibited .
Pharmacokinetics
It is metabolized in the liver and excreted primarily in the urine .
Result of Action
The primary result of the action of 3-Fluoro-4-morpholinoaniline hydrochloride is the inhibition of bacterial growth . By interacting with topoisomerase II gyrase A and disrupting DNA replication, the compound prevents bacteria from multiplying . This makes it a valuable compound in the development of antimicrobial agents .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-morpholinoaniline hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can inhibit the activity of these enzymes and proteins, thereby preventing cancer cell growth .
Cellular Effects
The effects of 3-Fluoro-4-morpholinoaniline hydrochloride on various types of cells and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can downregulate the expression of genes involved in cell survival and upregulate genes associated with apoptosis .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-morpholinoaniline hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase II, inhibiting their activity. This binding interaction often involves the formation of hydrogen bonds and other non-covalent interactions. Additionally, it can inhibit the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-morpholinoaniline hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that its inhibitory effects on cancer cells can persist over time, although the degree of inhibition may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-morpholinoaniline hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, it may cause adverse effects such as toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of cancer cell growth .
Metabolic Pathways
3-Fluoro-4-morpholinoaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into several intermediate products, which may also have biological activity .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-morpholinoaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as cancerous tissues .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-morpholinoaniline hydrochloride is critical for its activity and function. It is often found in the cytoplasm and nucleus of cells, where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-morpholinoaniline hydrochloride typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene. The process can be summarized as follows:
Substitution Reaction: Morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction Reaction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced using iron and ammonium chloride to yield 3-fluoro-4-morpholinoaniline.
Industrial Production Methods
In industrial settings, the synthesis of 3-fluoro-4-morpholinoaniline hydrochloride can be optimized using micro-channel reactors, which enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives such as pyrazole-4-carboxamides.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Common Reagents and Conditions
Iron and Ammonium Chloride: Used for the reduction of the nitro group to an amine.
Morpholine: Used in the substitution reaction with 1,2-difluoro-4-nitrobenzene.
Major Products
4-(2-Fluoro-4-nitrophenyl)morpholine: Intermediate product in the synthesis.
3-Fluoro-4-morpholinoaniline: Final product after reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: An intermediate in the synthesis of 3-fluoro-4-morpholinoaniline.
Morpholine Derivatives: Various derivatives of morpholine have been studied for their antimicrobial and anticancer activities.
Schiff’s Base Derivatives: Compounds like (E)-1-((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalene-2-ol have been synthesized and characterized.
Uniqueness
3-Fluoro-4-morpholinoaniline hydrochloride stands out due to its role as a crucial intermediate in the synthesis of linezolid, a widely used antibiotic. Its unique structure allows for the formation of various derivatives with significant biological activities .
Eigenschaften
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSSVBSBPDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677610 | |
| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94442-23-6, 2689-38-5 | |
| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



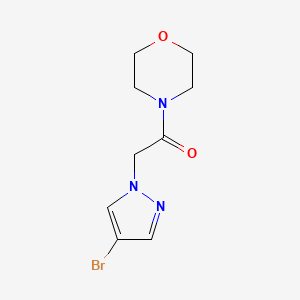
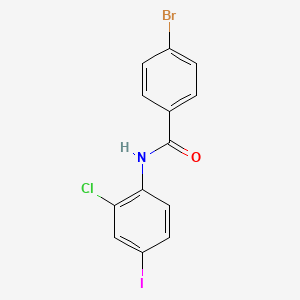
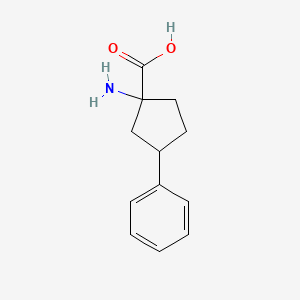
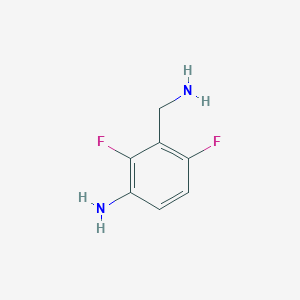
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)
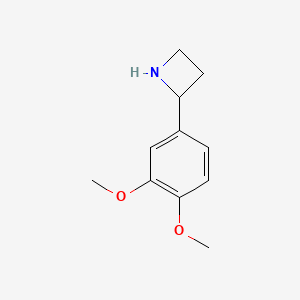

![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)
![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)
